molecular formula C21H28N4O4 B11113159 trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11113159
M. Wt: 400.5 g/mol
InChI Key: USUQFNCQIMZJIS-RMYJWEKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound that features a benzotriazinone moiety

Preparation Methods

The synthesis of trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid involves multiple steps. The key steps include the formation of the benzotriazinone ring and the subsequent attachment of the cyclohexanecarboxylic acid moiety. The reaction conditions typically involve the use of strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzotriazinone moiety can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

4-[[[(2S,3R)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H28N4O4/c1-3-13(2)18(25-20(27)16-6-4-5-7-17(16)23-24-25)19(26)22-12-14-8-10-15(11-9-14)21(28)29/h4-7,13-15,18H,3,8-12H2,1-2H3,(H,22,26)(H,28,29)/t13-,14?,15?,18+/m1/s1

InChI Key

USUQFNCQIMZJIS-RMYJWEKJSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)NCC1CCC(CC1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

CCC(C)C(C(=O)NCC1CCC(CC1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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